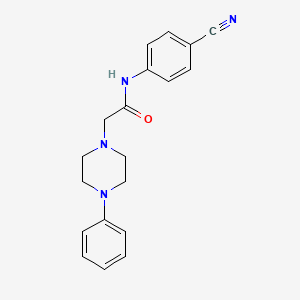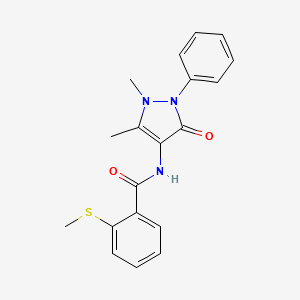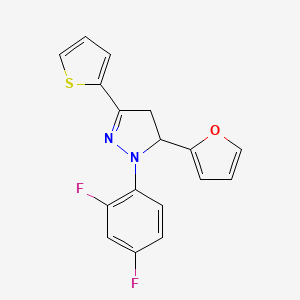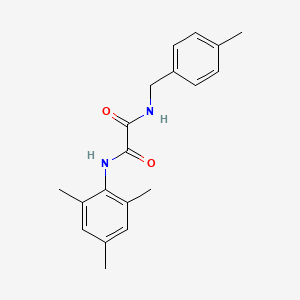
N-(4-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide, also known as TRO19622, is a small molecule drug that has been developed for the treatment of central nervous system (CNS) disorders. It is a potent and selective inhibitor of the glycine transporter type 1 (GlyT1), which is responsible for the reuptake of glycine in the CNS. Glycine is an important neurotransmitter that plays a role in the regulation of synaptic transmission, neuronal excitability, and synaptic plasticity. By inhibiting the reuptake of glycine, TRO19622 increases the availability of glycine in the synaptic cleft, which enhances the function of N-methyl-D-aspartate (NMDA) receptors and improves the symptoms of CNS disorders.
作用机制
N-(4-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide acts as a competitive inhibitor of GlyT1, which is expressed in astrocytes and presynaptic terminals in the CNS. GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, which regulates the activity of NMDA receptors. NMDA receptors are involved in various physiological processes, including learning and memory, synaptic plasticity, and neuronal development. By inhibiting GlyT1, N-(4-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide increases the availability of glycine in the synaptic cleft, which enhances the function of NMDA receptors and improves the symptoms of CNS disorders.
Biochemical and Physiological Effects:
N-(4-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide has been shown to have several biochemical and physiological effects in the CNS. It increases the levels of glycine in the synaptic cleft, which enhances the function of NMDA receptors and improves synaptic plasticity. It also modulates the activity of other neurotransmitter systems, such as dopamine and serotonin, which are involved in the regulation of mood and behavior. N-(4-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide has been shown to have a good safety profile and does not cause significant side effects in preclinical and clinical studies.
实验室实验的优点和局限性
N-(4-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide has several advantages for lab experiments. It is a selective inhibitor of GlyT1, which allows for the specific modulation of the glycine system without affecting other neurotransmitter systems. It has been extensively studied in animal models and clinical trials, which provides a wealth of data on its pharmacological and behavioral effects. However, N-(4-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide has some limitations for lab experiments. It is a small molecule drug that requires systemic administration, which may affect its distribution and metabolism in the body. It also has a relatively short half-life, which may require frequent dosing in long-term experiments.
未来方向
There are several future directions for the research and development of N-(4-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide. One direction is to explore its potential for the treatment of other CNS disorders, such as Alzheimer's disease and Parkinson's disease, which are characterized by synaptic dysfunction and neurodegeneration. Another direction is to investigate the mechanisms underlying its effects on synaptic plasticity and cognitive function, which may provide insights into the pathophysiology of CNS disorders. Additionally, the development of new formulations and delivery methods may improve the pharmacokinetic properties of N-(4-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide and enhance its therapeutic efficacy.
合成方法
The synthesis of N-(4-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide involves several steps, starting from 4-cyanophenylacetic acid and 4-phenylpiperazine. The first step is the formation of the amide bond between 4-cyanophenylacetic acid and 4-phenylpiperazine, which is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with acetic anhydride and an acid catalyst to form the final product, N-(4-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide. The overall yield of the synthesis is around 30%, and the purity of the product can be improved by recrystallization.
科学研究应用
N-(4-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide has been extensively studied in preclinical and clinical trials for the treatment of various CNS disorders, including schizophrenia, depression, anxiety, and cognitive impairment. In animal models, N-(4-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide has been shown to improve cognitive function, reduce anxiety-like behavior, and enhance the efficacy of antipsychotic drugs. In clinical trials, N-(4-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide has demonstrated promising results in improving the symptoms of schizophrenia and cognitive impairment in patients.
属性
IUPAC Name |
N-(4-cyanophenyl)-2-(4-phenylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c20-14-16-6-8-17(9-7-16)21-19(24)15-22-10-12-23(13-11-22)18-4-2-1-3-5-18/h1-9H,10-13,15H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHHKHRCRUYHMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanophenyl)-2-(4-phenylpiperazin-1-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-furylmethyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B5110280.png)
![4-[4-(3-methoxyphenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5110282.png)

![2-acetyl-3-(4-fluorophenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5110299.png)

![1-cycloheptyl-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5110309.png)
![1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5110315.png)
![N-(3-chlorophenyl)-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide](/img/structure/B5110322.png)
![5-methyl-2-(4-nitrophenyl)-4-({[(1-propionyl-4-piperidinyl)methyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5110329.png)
![N~2~-(2,5-dimethoxyphenyl)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5110344.png)

![1-{2-[3-(3-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B5110362.png)
![N-[4-(N-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5110371.png)